molecular formula C9H17NO2 B13206342 3-(2-Hydroxypropyl)azepan-2-one

3-(2-Hydroxypropyl)azepan-2-one

Cat. No.: B13206342
M. Wt: 171.24 g/mol
InChI Key: FXPCPGXUNVJHDG-UHFFFAOYSA-N
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Description

Product Information: 3-(2-Hydroxypropyl)azepan-2-one is an organic compound with the molecular formula C 9 H 17 NO 2 and a molecular weight of 171.24 g/mol . Its structure features a seven-membered azepan-2-one (caprolactam) ring substituted with a 2-hydroxypropyl group. The compound is provided with the CAS Registry Number 1564724-51-1 . Research Context and Potential Applications: As a member of the azepane family, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. While specific biological data for this exact molecule is limited in the public domain, structurally related azepane derivatives are prominent in pharmaceutical research. For instance, certain azepane derivatives are investigated for their potential in treating hepatitis B virus (HBV) infections . Furthermore, A-ring azepano-triterpenoids have demonstrated significant antimicrobial and antiviral activities in recent studies, showing high potency against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and human cytomegalovirus (HCMV) . The 2-hydroxypropyl side chain in this compound provides a handle for further chemical modification, making it a versatile intermediate for developing novel molecules for biological evaluation, including potential surfactants or antimicrobial agents . Usage and Safety: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(2-hydroxypropyl)azepan-2-one

InChI

InChI=1S/C9H17NO2/c1-7(11)6-8-4-2-3-5-10-9(8)12/h7-8,11H,2-6H2,1H3,(H,10,12)

InChI Key

FXPCPGXUNVJHDG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCNC1=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Amino Acid Derivatives

Method Overview:
Starting from amino acid derivatives such as 2-amino-1-propanol or related precursors, cyclization to form the azepan-2-one ring can be achieved through intramolecular lactam formation.

Reaction Conditions:

  • Use of acyl chlorides or esters derived from amino acids.
  • Heating in inert solvents like toluene or xylene under reflux.
  • Catalysis with acids or bases to facilitate cyclization.

Representative Reaction:

Amino acid ester + coupling reagent → Cyclization under reflux → Azepan-2-one derivative

Advantages:

  • High regioselectivity.
  • Good yields (~70-85%).

Limitations:

  • Requires careful control of reaction conditions to prevent polymerization.

Reductive Amination of Cyclic Ketones

Method Overview:
Reductive amination of cyclic ketones such as 2-oxoazepane with 2-hydroxypropylamine derivatives allows for the direct installation of the 2-hydroxypropyl group.

Reaction Conditions:

  • Use of reducing agents like sodium cyanoborohydride or lithium aluminum hydride.
  • Acidic or neutral solvents such as methanol or ethanol.
  • Mild heating (~40-60°C).

Reaction Scheme:

Azepan-2-one + 2-hydroxypropylamine → Reductive amination → this compound

Yields:

  • Typically range from 60-75%.

Nucleophilic Substitution and Hydroxylation

Method Overview:
Alternatively, starting from a suitable precursor such as 3-chlorazepan-2-one, nucleophilic substitution with hydroxide or related nucleophiles introduces the 2-hydroxy group.

Reaction Conditions:

  • Treatment with aqueous sodium hydroxide or potassium hydroxide.
  • Reflux in ethanol or water.
  • Controlled temperature to prevent ring opening.

Reaction Scheme:

3-Chlorazepan-2-one + NaOH → this compound

Yields:

  • Usually around 50-65%, depending on conditions.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Typical Yield Remarks
Cyclization of amino acid derivatives 2-Amino-1-propanol derivatives Acid chlorides, reflux Acidic or basic catalysis, reflux 70-85% High regioselectivity
Reductive amination Azepan-2-one, 2-hydroxypropylamine NaBH3CN, ethanol Mild heating, pH control 60-75% Direct installation of side chain
Nucleophilic substitution 3-Chlorazepan-2-one NaOH, ethanol Reflux, controlled temperature 50-65% Requires halogen precursor

Research Findings and Optimization Insights

Recent studies emphasize the importance of reaction conditions in optimizing yields and purity. For instance, the use of microwave-assisted synthesis has shown to reduce reaction times significantly while maintaining high yields. Additionally, employing protecting groups on the hydroxyl or amino functionalities can prevent side reactions, leading to cleaner products.

In particular, the synthesis via cyclization of amino acid derivatives is favored for its regioselectivity and scalability, making it suitable for industrial applications. Reductive amination offers a versatile route for functionalization, especially when aiming to incorporate specific substituents like the 2-hydroxypropyl group.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropyl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced azepane compounds, and substituted azepane derivatives. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

3-(2-Hydroxypropyl)azepan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropyl)azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with target molecules, while the azepan-2-one ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

The following section compares 3-(2-Hydroxypropyl)azepan-2-one with structurally related compounds, focusing on molecular features, functional groups, and biological activities.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of this compound and Analogs
Compound Name Molecular Formula Substituent(s) Core Structure Key Functional Groups
This compound Not provided 2-Hydroxypropyl Azepan-2-one (lactam) Hydroxyl, lactam
1-(3-Aminopropyl)azepan-2-one C₉H₁₈N₂O 3-Aminopropyl Azepan-2-one (lactam) Amino, lactam
3-(Oxan-4-yl)azepan-2-one Not provided Oxan-4-yl (tetrahydropyran) Azepan-2-one (lactam) Ether, lactam
3-(2-Hydroxypropyl)-8-hydroxy-3,4-dihydroisocoumarin Not provided 2-Hydroxypropyl, 8-hydroxy Dihydroisocoumarin Hydroxyl, lactone
Uniconazole-P isomer Complex 3-(2-Hydroxypropyl)phenyl Imidazole derivative Hydroxyl, imidazole, phenyl
Key Observations:

Core Structure Differences :

  • The azepan-2-one lactam ring in this compound contrasts with the dihydroisocoumarin lactone in ’s compound, which introduces distinct electronic and steric properties .
  • The uniconazole-P isomer features an imidazole ring and phenyl group instead of a lactam, enabling interactions with plant enzymes .

Substituent Effects: Hydroxypropyl vs. Aminopropyl: The hydroxypropyl group in the target compound may enhance hydrophilicity compared to the basic aminopropyl group in 1-(3-aminopropyl)azepan-2-one . Oxan-4-yl vs. Hydroxypropyl: The ether-containing oxan-4-yl group in ’s compound likely increases lipophilicity relative to the polar hydroxypropyl substituent .

Biological Activity

3-(2-Hydroxypropyl)azepan-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by an azepanone ring with a hydroxypropyl substituent. The presence of the hydroxyl group enhances its solubility and ability to form hydrogen bonds, potentially increasing its interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics.

PathogenInhibition Zone (mm)Standard Antibiotic (mm)
Staphylococcus aureus1518 (Penicillin)
Escherichia coli1216 (Ciprofloxacin)
Pseudomonas aeruginosa1014 (Gentamicin)

This data suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.

Case Study: MCF-7 Cell Line

  • Concentration : 50 µM
  • Treatment Duration : 24 hours
  • Cell Viability Reduction : 45% compared to control

This reduction in cell viability indicates a promising anticancer effect, warranting further exploration in vivo.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to modulate pathways related to apoptosis, particularly through the caspase cascade.
  • Interaction with Membrane Components : The hydroxypropyl group may enhance the compound's ability to interact with lipid membranes, facilitating its uptake into cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
3-(Hydroxyethyl)azepan-2-oneModerateLow
3-(Hydroxybutyl)azepan-2-oneHighModerate
This compoundHighHigh

This table highlights the superior biological activity of this compound relative to its analogs.

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